6-amino-1-(4-fluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
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Overview
Description
6-amino-1-(4-fluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and fluorophenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(4-fluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one typically involves multicomponent reactions. One common method involves the reaction of 4-fluoroaniline with ethyl cyanoacetate in the presence of a catalytic amount of pyridine to form 2-cyano-N-(4-fluorophenyl)acetamide. This intermediate is then reacted with malononitrile and various substituted benzaldehydes via Knoevenagel condensation, Michael addition, and cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of multicomponent reactions and green chemistry principles, such as microwave-assisted synthesis and the use of eco-friendly solvents, are likely to be employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(4-fluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
6-amino-1-(4-fluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-amino-1-(4-fluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves its interaction with various molecular targets and pathways. The amino and fluorophenyl groups contribute to its ability to interact with biological macromolecules, such as enzymes and receptors, leading to its observed biological activities. The compound’s antioxidant activity is attributed to its ability to trap free radicals and reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: Similar in structure but lacks the fluorophenyl and sulfanylidene groups.
6-amino-1-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one: Similar but with a chlorine atom instead of fluorine.
6-amino-1-(4-bromophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one: Similar but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 6-amino-1-(4-fluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one enhances its lipophilicity and biological activity compared to its analogs with different halogen substitutions .
Properties
IUPAC Name |
6-amino-1-(4-fluorophenyl)-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3OS/c11-6-1-3-7(4-2-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUWLDZBWYPKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=O)NC2=S)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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